2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
The compound “2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a boric acid derivative . It is related to other compounds such as Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of this compound is related to other compounds such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . For a detailed molecular structure analysis, it would be best to refer to peer-reviewed papers or technical documents specific to this compound.Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Applications : A study focused on the synthesis of novel pyrimidiopyrazole derivatives, which involved the reaction of a similar compound with dimethylformamide dimethyl acetal (DMF-DMA), showing significant in vitro antitumor activity against HepG2 cell lines. The research demonstrates the compound's potential in contributing to the development of antitumor agents (Fahim et al., 2019).
Environmental Applications
- Detection of Carbonyl Compounds : In environmental sciences, the compound's derivatives have been used as molecular probes for trace measurement of carbonyl compounds (i.e., aldehydes and ketones) in water samples, indicating its utility in environmental monitoring and analysis (Houdier et al., 2000).
Materials Science
- Epoxy Resin Curing Activity : Research into the latent curing activity of related compounds for epoxy resin revealed insights into their potential as curing agents, offering advancements in materials science, particularly in the development of durable and stable epoxy resins (Gao et al., 2014).
Chemical Synthesis and Characterization
- Synthetic Pathways : Studies have also explored the synthesis and characterization of compounds with similar structures, providing foundational knowledge for chemical synthesis pathways that could lead to the development of novel compounds with specific properties for use in pharmaceuticals and materials science (Wu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-9-13(10-8-12)18-14(20)11-19(5)6/h7-10H,11H2,1-6H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMSWHCXHJTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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